molecular formula C3H6F3N B050970 (S)-1,1,1-trifluoropropan-2-amine CAS No. 125278-10-6

(S)-1,1,1-trifluoropropan-2-amine

Cat. No. B050970
M. Wt: 113.08 g/mol
InChI Key: SNMLKBMPULDPTA-REOHCLBHSA-N
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Description

Synthesis Analysis

A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been developed to manipulate the physicochemical properties of biologically active compounds, showcasing a method for constructing fluorinated amines with high functional group tolerance (Andrews, Faizova, & Denton, 2017). Another study highlights the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, emphasizing the ease and environmental friendliness of the method for producing compounds with trifluoromethyl groups (Aquino et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to (S)-1,1,1-trifluoropropan-2-amine can be elucidated using various spectroscopic methods. For instance, the reaction of tetrafluorosilane with different amines led to compounds where structures were confirmed by 1H, 13C, 15N, 19F, and 29Si NMR and IR spectroscopy, indicating the importance of structural analysis in understanding the properties of fluorinated compounds (Voronkov et al., 2006).

Chemical Reactions and Properties

Fluorinated compounds, including (S)-1,1,1-trifluoropropan-2-amine, undergo various chemical reactions due to the electron-withdrawing nature of the fluorine atoms. For example, efficient asymmetric synthesis of alpha-trifluoromethyl-substituted primary amines demonstrates the versatility of fluorinated amines in synthesis, highlighting the reactivity of these compounds in nucleophilic addition reactions (Enders & Funabiki, 2001).

Scientific Research Applications

  • Catalyst-Free Trifluoroethylation of Amines : (S)-1,1,1-Trifluoropropan-2-amine can be involved in catalyst-free trifluoroethylation reactions of free amines, showing remarkable functional group tolerance. This method is practical, avoids the need for special handling, and uses trifluoroacetic acid as a stable and inexpensive fluorine source. It allows access to a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores (Andrews, Faizova, & Denton, 2017).

  • Synthesis of 1-Substituted 4-Amino-2-(trifluoromethyl)-1H-pyrroles : It is used in the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions of 4-methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines. The process is simple, environmentally friendly, and provides high yields (Aquino et al., 2015).

  • Stereoselective Synthesis and Reaction with Epoxides : Enantiomerically enriched 1,1,1-trifluoro-2-propanamine can be synthesized using a chiral sulfinamide auxiliary. The triflate salt synthesized from the compound can be used directly in reaction with epoxides without isolating the pure amine beforehand, indicating a role in asymmetric synthesis and organic transformations (Packer et al., 2017).

  • Encapsulation of Halides : A pentafluorophenyl-substituted tripodal amine receptor based on the compound is shown to encapsulate halides within its cavity upon protonation of the secondary amines. This indicates its potential in designing receptors or sensors for halides (Lakshminarayanan et al., 2007).

  • Blood Substitutes in Medical Field : Its derivatives have been explored in the synthesis of perfluorochemicals for use as blood substitutes. The electrochemical fluorination technique was used for this purpose, indicating its potential in medical applications (Ono et al., 1985).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting the potential applications and areas of future research for the compound .

properties

IUPAC Name

(2S)-1,1,1-trifluoropropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMLKBMPULDPTA-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,1,1-trifluoropropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
X Zhang, N Zhang, G Chen, A Turpoff, H Ren… - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides was prepared and evaluated for their ability to inhibit HCV RNA replication in the HCV replicon cell culture assay. Preliminary …
Number of citations: 38 www.sciencedirect.com
C Gege, M Albers, O Kinzel, G Kleymann… - Bioorganic & Medicinal …, 2020 - Elsevier
The nuclear receptor retinoic acid receptor-related orphan receptor gamma t (RORγt) is a transcription factor that drives Th17 cell differentiation and IL-17 production in both innate and …
Number of citations: 13 www.sciencedirect.com
T Alle, C Varricchio, Y Yao, B Lucero… - Journal of Medicinal …, 2022 - ACS Publications
Microtubule (MT)-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) hold promise as candidate therapeutics for Alzheimer’s disease (AD) and other neurodegenerative conditions. …
Number of citations: 5 pubs.acs.org
DB Horne, NA Tamayo, MD Bartberger… - Journal of Medicinal …, 2014 - ACS Publications
Transient receptor potential melastatin 8 (TRPM8) is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system. TRPM8 is the …
Number of citations: 39 pubs.acs.org
L Monti, AS Cornec, K Oukoloff… - ACS infectious …, 2020 - ACS Publications
Schistosomiasis is a parasitic disease that affects approximately 200 million people in developing countries. Current treatment relies on just one partially effective drug, and new drugs …
Number of citations: 6 pubs.acs.org
K Oukoloff, G Nzou, C Varricchio, B Lucero… - Journal of medicinal …, 2021 - ACS Publications
Studies in tau and Aβ plaque transgenic mouse models demonstrated that brain-penetrant microtubule (MT)-stabilizing compounds, including the 1,2,4-triazolo[1,5-a]pyrimidines, hold …
Number of citations: 19 pubs.acs.org
DB Horne, K Biswas, J Brown… - Journal of Medicinal …, 2018 - ACS Publications
Transient-receptor-potential melastatin 8 (TRPM8), the predominant mammalian cold-temperature thermosensor, is a nonselective cation channel expressed in a subpopulation of …
Number of citations: 47 pubs.acs.org
P Kaushik, R Kumar, S Khokhar, S Dhiman… - …, 2023 - Wiley Online Library
2,4‐Triazolopyrimidines scaffold spaciously acknowledged with anticancer, antimalarial, antitubercular and many other fascinating biological applications in recent years (2015–2022). …
J Yang, Y Yu, Y Li, W Yan, H Ye, L Niu, M Tang… - Science …, 2021 - science.org
Microtubules, composed of αβ-tubulin heterodimers, have remained popular anticancer targets for decades. Six known binding sites on tubulin dimers have been identified thus far, with …
Number of citations: 27 www.science.org
BR Lucero - 2019 - escholarship.org
A subset of neurodegenerative diseases known as tauopathies, of which Alzheimer’s disease (AD) is the most prominent example, are defined by the presence of proteinaceous …
Number of citations: 2 escholarship.org

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